molecular formula C11H17NO5 B1394129 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid CAS No. 661458-35-1

1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

Cat. No. B1394129
M. Wt: 243.26 g/mol
InChI Key: GPBCBXYUAJQMQM-UHFFFAOYSA-N
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Description

“1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid” is a compound that contains a tert-butyloxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of compounds with a BOC group can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared to expand the applicability of AAILs . The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of “1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid” was elucidated using DFT/6-311++G (d,p) as the basis set level -B3LYP .


Chemical Reactions Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared to expand the applicability of AAILs . The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Physical And Chemical Properties Analysis

The empirical formula of “1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid” is C11H17NO5 . Its molecular weight is 243.26 .

Scientific Research Applications

  • Stereoselective Syntheses : This compound has been used in the stereoselective synthesis of various derivatives. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives reacted with L-selectride to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield (Boev et al., 2015).

  • tert-Butoxycarbonylation Reagent : A related compound, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), has been described as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. This reaction proceeds under mild conditions and offers high yield (Saito et al., 2006).

  • Crystal Structure Studies : The crystal structure of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate shows a porous three-dimensional network with solvent-free hydrophobic channels, which is significant for understanding molecular interactions and packing (Wang et al., 2008).

  • Synthesis of Piperidine Derivatives : Tert-butyl 4-oxopiperidine-1-carboxylate has been used in the synthesis of piperidine derivatives. The reaction led to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which underwent cyclization into cis-isomers of N-Boc piperidine derivatives (Moskalenko & Boev, 2014).

  • Antibacterial Activities : N-tert-butoxycarbonyl-thiazolidine carboxylic acid, a derivative, exhibited antibacterial activities against various bacterial strains. This highlights the potential of these compounds in developing new antibacterial agents (Song et al., 2015).

  • Catalysis and Synthesis : The use of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate is another significant application. This method is efficient, environmentally friendly, and offers high yields (Heydari et al., 2007).

Safety And Hazards

The safety data sheet for a similar compound, “1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid”, indicates that it causes skin irritation and serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBCBXYUAJQMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941703
Record name 1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

CAS RN

198646-60-5
Record name 1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Jonas, D Aiello, D Schepmann, P Diana… - European Journal of …, 2022 - Elsevier
2-Azabicyclo[3.3.1]nonanes (morphans) with a (3,4-dichlorophenyl)acetyl group at 2-position and a pyrrolidino moiety at 8-position were designed as conformationally restricted …
Number of citations: 2 www.sciencedirect.com
H Jonas, P DIANA, DRB WÜNSCH, DRM LEHR - 2021 - iris.unipa.it
Pain is an unpleasant feeling affecting every human several times throughout their lives. Depending on the duration, pain can be distinguished into an acute (damage of body tissue) …
Number of citations: 2 iris.unipa.it
RT Smith - 2020 - search.proquest.com
The synthesis of C sp 3-rich scaffolds in organic chemistry is essential to obtain molecules of three-dimensional complexity. While many methods exist to introduce aliphatic groups via …
Number of citations: 2 search.proquest.com
NA Till - 2021 - search.proquest.com
Transition metal-catalyzed cross-coupling has had a significant impact onpharmaceutical, agrochemical, and materials science research. This broad class of synthetic reactions has …
Number of citations: 0 search.proquest.com

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